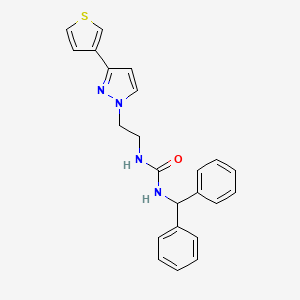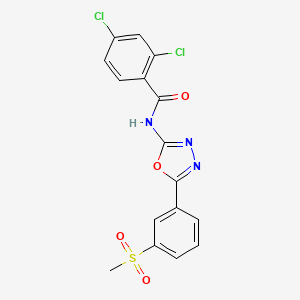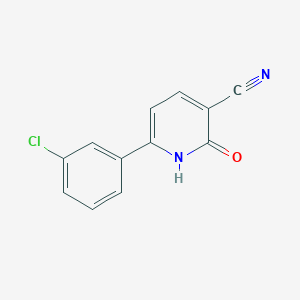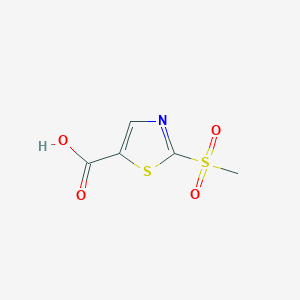![molecular formula C21H17N3O5 B2377456 {8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate CAS No. 1189724-88-6](/img/structure/B2377456.png)
{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate” is a complex organic molecule. It contains several functional groups and rings, including a pyrrolidine ring , a methylphenylglycidate group , and a methyl acetate group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Methylphenylglycidate, also known as strawberry aldehyde, is an organic compound used in the flavor industry in artificial fruit flavors . Methyl acetate is a carboxylate ester .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases its three-dimensional coverage . The methylphenylglycidate group contains ester and epoxide functional groups . The methyl acetate group is a carboxylate ester .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its various functional groups. For example, the pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization . The methylphenylglycidate group is a colorless liquid that is insoluble in water . The methyl acetate group is a clear, colorless liquid with a typical ester odor .Scientific Research Applications
Synthesis and Potential Applications
Synthesis Methods : The compound is synthesized through multi-step reactions involving ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate and other precursors. The process includes treatment with aqueous ammonia, hydroxylamine in refluxing ethanol, and various acid chlorides to obtain 1,2,4-oxadiazole derivatives (N. Kumar & Uday C. Mashelker, 2007).
Antimicrobial Activities : Certain derivatives of 1,2,4-triazoles, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial activities. These include various substituted derivatives and their potential application in combating microbial infections (Hacer Bayrak et al., 2009).
Potential in Antihypertensive Medication : Similar compounds synthesized from 2, 6-dihyroxy-3-cyano-4-methyl pyridine have shown promise in antihypertensive activity, suggesting potential therapeutic applications for the compound in cardiovascular medicine (N. Kumar & Uday C. Mashelker, 2006).
Unique Chemical Structure and Characteristics
Chemical Interactions and Transformations : The chemical structure of {8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate allows for complex interactions and transformations. This includes reactions with various nucleophiles and the formation of heterocyclic N,S-ketene acetal (M. A. Prezent et al., 2016).
Synthesis of Novel Derivatives : Its structure also enables the synthesis of novel derivatives, like those involving the fusion of pyridine derivatives, which can have diverse applications in chemistry and medicine (S. A. Al-Issa, 2012).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, methyl acetate is very flammable with a flashpoint of -10° C and a flammability rating of 3 . Long-term, high-dose studies in rats have demonstrated that ethyl methylphenylglycidate has no significant adverse health effects and is not carcinogenic .
Future Directions
The future directions for research on this compound could include further exploration of its potential uses in medicinal chemistry, given the presence of a pyrrolidine ring . In addition, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards. The development of a specific synthesis procedure for this compound could also be a valuable area of future research.
properties
IUPAC Name |
[8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyrano[2,3-c]pyridin-5-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-11-6-4-5-7-15(11)19-23-20(29-24-19)17-8-16-14(10-27-13(3)25)9-22-12(2)18(16)28-21(17)26/h4-9H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHRONRFBOFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C(=NC=C4COC(=O)C)C)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2377373.png)
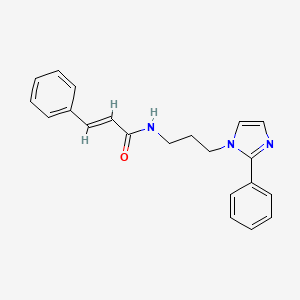
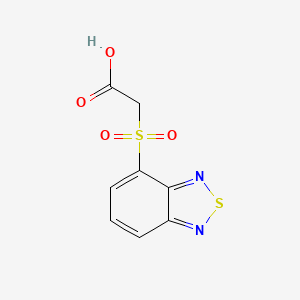
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2377379.png)
![(Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2377381.png)
![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2377382.png)
![1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B2377384.png)
![Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2377385.png)
